molecular formula C3H6NaO3 B1260880 Sodium D-lactate CAS No. 920-49-0

Sodium D-lactate

Cat. No. B1260880
Key on ui cas rn: 920-49-0
M. Wt: 113.07 g/mol
InChI Key: ZZUUMCMLIPRDPI-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04828993

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:8](=[O:10])=[O:9]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8](=[O:3])([O-:10])[O-:9].[Na+:7].[Na+:7] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
Name
Type
product
Smiles
C(C(O)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:8](=[O:10])=[O:9]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8](=[O:3])([O-:10])[O-:9].[Na+:7].[Na+:7] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
Name
Type
product
Smiles
C(C(O)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:8](=[O:10])=[O:9]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8](=[O:3])([O-:10])[O-:9].[Na+:7].[Na+:7] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
Name
Type
product
Smiles
C(C(O)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:8](=[O:10])=[O:9]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8](=[O:3])([O-:10])[O-:9].[Na+:7].[Na+:7] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
Name
Type
product
Smiles
C(C(O)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04828993

Procedure details

A 10% sodium lactate solution was reacted at 30° C. according to the invention with a saturated solution of CO2 in water (carbonic acid). 46 g Sodium lactate produced 36 g of lactic acid and 20 g of sodium carbonate which may be used as a solution for neutralizing and regulating the pH of a fermentation. A further purification of the lactic acid can be performed by known methods using ion exchangers, esterification or extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:8](=[O:10])=[O:9]>O>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Na+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[C:8](=[O:3])([O-:10])[O-:9].[Na+:7].[Na+:7] |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
Name
Type
product
Smiles
C(C(O)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
Name
Type
product
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.